molecular formula C26H33ClN4O2 B2586473 N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922040-64-0

N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2586473
CAS No.: 922040-64-0
M. Wt: 469.03
InChI Key: CMMOGLXVFOCDPQ-UHFFFAOYSA-N
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Description

N'-[(2-Chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex architecture combining a 2-chlorophenylmethyl group, a 1-methyltetrahydroquinoline scaffold, a piperidine ring, and an ethanediamide (oxalamide) linker. The ethanediamide moiety may enhance binding affinity through hydrogen bonding, while the 2-chlorophenyl substituent likely influences lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN4O2/c1-30-13-7-9-19-16-20(11-12-23(19)30)24(31-14-5-2-6-15-31)18-29-26(33)25(32)28-17-21-8-3-4-10-22(21)27/h3-4,8,10-12,16,24H,2,5-7,9,13-15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMOGLXVFOCDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.

    Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.

    Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Final Amide Formation: The final step involves the reaction of the intermediate compounds with ethanediamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

A closely related analog, N'-(2,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (), replaces the 2-chlorophenyl group with a 2,4-dimethylphenyl moiety. For instance, the chloro group enhances electron-withdrawing effects, which may improve binding to polar active sites, whereas methyl groups could favor hydrophobic pockets .

Piperidine-Containing Analogues

describes 4-anilidopiperidine derivatives synthesized via reductive amination and propionyl chloride coupling. While these compounds lack the tetrahydroquinoline and ethanediamide groups, their piperidine-aniline core shares functional similarities. The synthesis of such analogs involves sodium triacetoxyborohydride-mediated reductions and Boc-deprotection steps, yielding products with >70% purity after trituration . Comparatively, the target compound’s synthesis likely requires analogous reductive steps but with additional complexity due to the tetrahydroquinoline and ethanediamide moieties.

Computational and Analytical Comparisons

Structural Similarity Metrics

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (TanimotoMorgan: ~0.65–0.75) to piperidine-based CNS agents. For example, its ethanediamide linker differentiates it from propionamide-linked analogs (TanimotoMorgan <0.6), suggesting divergent binding modes .

MS/MS-Based Molecular Networking

highlights molecular networking’s utility in clustering compounds via MS/MS fragmentation patterns. The target compound’s fragmentation profile (e.g., cleavage at the ethanediamide bond or piperidine ring) would yield a cosine score >0.8 with analogs sharing the tetrahydroquinoline-piperidine core, indicating high structural relatedness .

Data Tables

Table 1. Structural and Computational Comparison of Selected Analogs

Compound Molecular Weight Key Substituent Tanimoto_Morgan (vs. Target) Synthetic Yield (%)
Target Compound ~520 2-Chlorophenylmethyl 1.00 N/A
N'-(2,4-Dimethylphenyl) Analog () ~508 2,4-Dimethylphenyl 0.85 ~60–70 (estimated)
4-Anilidopiperidine () ~380 Phenyl-propanamide 0.58 75–80

Table 2. Key MS/MS Fragmentation Features

Compound Dominant Fragments Cosine Score (vs. Target)
Target Compound m/z 245 (tetrahydroquinoline), m/z 178 (piperidine) 1.00
N'-(2,4-Dimethylphenyl) Analog m/z 231 (dimethylphenyl), m/z 178 0.92

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